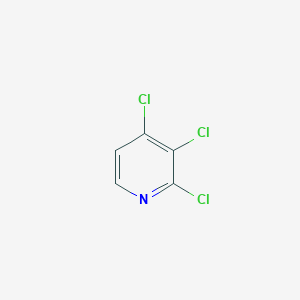

2,3,4-Trichloropyridine

描述

Structural Identification and Isomeric Specificity

The structural identity of this compound is defined by the specific placement of three chlorine atoms on the pyridine ring at positions 2, 3, and 4, creating a distinct substitution pattern that differentiates it from other trichloropyridine isomers. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting the systematic nomenclature that precisely identifies the chlorine substitution positions. The molecular structure features a six-membered aromatic ring containing one nitrogen atom, with chlorine atoms attached to three consecutive carbon atoms, creating a unique electronic environment that influences both reactivity and physical properties.

The compound's structural formula can be represented by the Simplified Molecular Input Line Entry System notation: C1=CN=C(C(=C1Cl)Cl)Cl, which provides a linear representation of the molecular connectivity. The International Chemical Identifier key VMHZXXPDUOVTHD-UHFFFAOYSA-N serves as a unique digital fingerprint for this specific molecular structure. Physical measurements indicate a predicted density of 1.539±0.06 grams per cubic centimeter and a refractive index of 1.573, values that reflect the substantial influence of the three chlorine substituents on the compound's physical characteristics.

The isomeric specificity of this compound becomes apparent when compared to other trichloropyridine isomers that exist with different substitution patterns. For instance, 2,3,5-trichloropyridine, with Chemical Abstracts Service number 16063-70-0, demonstrates different physical properties including a melting point of 46-50°C and a boiling point of 219°C. Similarly, 2,3,6-trichloropyridine exhibits a melting point of 66-67°C and a substantially higher predicted boiling point of 300.44°C. The 3,4,5-trichloropyridine isomer shows yet another distinct profile with a melting point of 75-77°C and a boiling point range of 213-215°C. These variations in physical properties among isomers demonstrate how the specific positioning of chlorine substituents fundamentally alters the compound's characteristics and behavior.

| Trichloropyridine Isomer | Chemical Abstracts Service Number | Melting Point (°C) | Boiling Point (°C) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | 55934-02-6 | 43-47 | 224.7±35.0 (predicted) | 182.43 |

| 2,3,5-Trichloropyridine | 16063-70-0 | 46-50 | 219 | 182.44 |

| 2,3,6-Trichloropyridine | 6515-09-9 | 66-67 | 300.44 (estimated) | 182.44 |

| 3,4,5-Trichloropyridine | 33216-52-3 | 75-77 | 213-215 | 182.44 |

The electronic structure of this compound exhibits significant electron deficiency due to both the inherent properties of the pyridine nitrogen and the electron-withdrawing effects of the three chlorine substituents. This electronic environment makes the compound particularly susceptible to nucleophilic attack while rendering it less reactive toward electrophilic substitution reactions. The consecutive positioning of chlorine atoms at positions 2, 3, and 4 creates a region of intense electron withdrawal that significantly influences the compound's chemical reactivity patterns and potential synthetic applications.

Historical Development in Heterocyclic Chemistry

The historical development of this compound is intimately connected to the broader evolution of pyridine chemistry and halogenation methodologies in heterocyclic systems. The foundational work in pyridine chemistry traces back to 1849 when Scottish scientist Thomas Anderson first isolated pyridine from bone oil during high-temperature heating of animal bones. Anderson's pioneering work laid the groundwork for understanding the fundamental properties of the pyridine ring system, describing it as highly soluble in water and readily soluble in concentrated acids and salts upon heating. The nomenclature "pyridine" itself derives from the Greek word "pyr" meaning fire, reflecting the compound's flammable nature and the high-temperature conditions under which it was first obtained.

The structural elucidation of pyridine came decades later through the collaborative efforts of Wilhelm Körner in 1869 and James Dewar in 1871, who proposed that pyridine's structure was analogous to benzene with one carbon-hydrogen unit replaced by a nitrogen atom. This structural understanding was subsequently confirmed through reduction experiments where pyridine was converted to piperidine using sodium in ethanol, providing definitive proof of the proposed structure. The first synthetic preparation of pyridine was achieved in 1876 by William Ramsay, who combined acetylene and hydrogen cyanide in a red-hot iron-tube furnace, marking the first synthesis of a heteroaromatic compound.

The development of chlorinated pyridine derivatives, including this compound, emerged from advances in halogenation chemistry during the late nineteenth and early twentieth centuries. A significant breakthrough in pyridine synthesis came in 1924 when Russian chemist Aleksei Yevgen'evich Chichibabin developed an efficient synthetic route that revolutionized pyridine production and enabled systematic studies of pyridine derivatives. Chichibabin's contributions to pyridine chemistry, including his seminal work on pyridine alkylation reactions, provided the foundation for understanding substitution patterns and reactivity in pyridine systems.

The specific chlorination methodologies that enable the synthesis of compounds like this compound evolved through intensive research into selective halogenation processes. Patent literature from the 1990s demonstrates sophisticated approaches to controlled chlorination of pyridine derivatives, including the development of hot spot reaction zones that provide unexpected increases in selectivity for specific chlorination patterns. These processes typically involve passing pyridine compounds, chlorine, and inert gases through carefully controlled temperature zones, with hot spot temperatures ranging from 350°C to 500°C to achieve optimal selectivity.

The advancement of radical chlorination techniques proved particularly important for the development of multiply chlorinated pyridines such as this compound. Unlike ionic substitution reactions, radical chlorination processes are less sensitive to the electron-deficient nature of the pyridine ring, making them more suitable for achieving multiple chlorination events. These reactions typically require high temperatures and radical initiators such as ultraviolet light, and they proceed through a different regioselectivity pattern compared to ionic halogenation methods. The development of these methodologies enabled the systematic preparation of various trichloropyridine isomers, each with distinct substitution patterns and corresponding chemical properties.

The historical progression from Anderson's initial isolation of pyridine to the sophisticated selective chlorination processes capable of producing this compound represents a remarkable evolution in heterocyclic chemistry. This development trajectory illustrates how fundamental discoveries in structure determination, synthetic methodology, and mechanistic understanding converge to enable the preparation of complex, specifically substituted heterocyclic compounds that serve as valuable intermediates in pharmaceutical, agrochemical, and materials chemistry applications.

属性

IUPAC Name |

2,3,4-trichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3N/c6-3-1-2-9-5(8)4(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHZXXPDUOVTHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20600627 | |

| Record name | 2,3,4-Trichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55934-02-6 | |

| Record name | 2,3,4-Trichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

This method is cited in US patents describing preparation of trichloropyridines with high purity and yield.

Multi-Step Chlorination Starting from 2-Chloropyridine

A synthetic route involving selective substitution and chlorination steps starting from 2-chloropyridine has been developed for related trichloropyridines. Although the main focus is on 2,3,5-trichloropyridine, similar principles apply to 2,3,4-trichloropyridine with modifications in chlorination positions.

Step 1: Hydrolysis or Alcoholysis of 2-Chloropyridine

- Under base catalysis, 2-chloropyridine reacts with water or alcohols (e.g., methanol, ethanol) at 60°C to reflux temperature.

- Produces 2-alkoxypyridine intermediates.

Step 2: Chlorination of 2-Alkoxypyridine

- Chlorination under alkaline conditions at 10-30°C using chlorine or chlorinating agents.

- Elemental iodine can be used as a catalyst.

- Produces 3,5-dichloro-2-alkoxypyridines.

Step 3: Final Chlorination

- Using chlorinating agents such as phosphorus oxychloride, thionyl chloride, or oxalyl chloride at 50-80°C.

- Yields the desired trichloropyridine derivative.

-

- Hydrolysis/alcoholysis step: purity >95-98%, yield ~65%

- Chlorination step: yield >90%, purity >96%

- Final chlorination: yield >90%, purity >98%

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Hydrolysis/Alcoholysis | 60°C to reflux, base catalysis | 65 | >95-98 |

| Chlorination | 10-30°C, alkaline, iodine catalyst | >90 | >96 |

| Final Chlorination | 50-80°C, phosphorus oxychloride | >90 | >98 |

This method offers high selectivity, mild conditions, and ease of purification.

Catalytic Dechlorination Using Palladium on Carbon (Pd/C)

Though primarily used for preparing 2,3-dichloropyridine, catalytic hydrogen transfer (CTH) reactions can be adapted for selective dechlorination of pentachloropyridine derivatives to access this compound.

-

- Use 2,3,4,5,6-pentachloropyridine as starting material.

- React in C1-C4 alcohol solvents at 40-60°C with Pd/C catalyst and hydrogen donor.

- Partial dechlorination yields trichloropyridine isomers.

-

- Mild conditions.

- High utilization of raw materials.

- Environmentally friendly.

-

- 2,3-dichloropyridine yield ~76% from 2,3,6-trichloropyridine dechlorination (related process).

| Parameter | Condition |

|---|---|

| Solvent | C1-C4 alcohol |

| Temperature | 40-60°C (preferably 50-55°C) |

| Catalyst | Pd/C |

| Hydrogen donor | Alcohol or other hydrogen source |

This approach is promising for selective dechlorination with good yields and safety.

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Zinc-mediated dechlorination | Pentachloropyridine or tetrachloropyridine | Metallic zinc, alkaline aqueous solution, organic solvent, 20-100°C | High purity, scalable | Long reaction times |

| Multi-step chlorination | 2-Chloropyridine | Base, water/alcohol, chlorine, iodine catalyst, phosphorus oxychloride | High selectivity, mild conditions | Multi-step, requires chlorinating agents |

| Catalytic hydrogen transfer (CTH) | Pentachloropyridine | Pd/C catalyst, alcohol solvent, 40-60°C | Mild, environmentally friendly | Catalyst cost, selectivity control |

- The zinc-mediated dechlorination method is well-established for preparing trichloropyridines with high purity and yield, suitable for commercial scale production.

- The multi-step chlorination method provides excellent selectivity and product purity, with detailed reaction conditions optimized for each step.

- Catalytic dechlorination using Pd/C offers a greener alternative but may require further optimization for this compound specifically.

- Reaction parameters such as pH, temperature, and reagent ratios critically influence product yield and purity.

- Purification typically involves filtration, extraction, and distillation or recrystallization to achieve high-purity this compound.

The preparation of this compound is primarily achieved through selective dechlorination of highly chlorinated pyridine derivatives using metallic zinc in alkaline media or via multi-step chlorination starting from 2-chloropyridine. Catalytic hydrogen transfer methods provide alternative routes with environmental benefits. Each method has distinct advantages and practical considerations, with zinc-mediated dechlorination and multi-step chlorination being the most established for high purity and yield. Optimization of reaction conditions and purification protocols is essential for industrial application.

化学反应分析

Zinc-Mediated Dechlorination

This method uses pentachloropyridine or 2,3,5,6-tetrachloropyridine as starting materials:

Reaction:

Key Conditions:

Example Reaction Data:

| Starting Material | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Pentachloropyridine | Toluene | 70 | 35 | 52 | |

| Pentachloropyridine | Benzene | 79 | 5 | 77 | |

| 2,3,5,6-Tetrachloropyridine | Benzene | Reflux (~90) | 7 | 72 |

Condensation of Trichloroacetaldehyde and Acrylonitrile

A two-step process involving addition followed by cyclization :

Step 1 (Addition):

Step 2 (Cyclization):

Optimized Conditions:

Yield Data:

| Starting Material | Cyclization Temp (°C) | Catalyst | Yield (%) | Source |

|---|---|---|---|---|

| 2,4,4-Trichloro-4-formylbutyronitrile | 175–180 | HCl gas | 85 | |

| 2,4,4-Trichloro-4-formylbutyronitrile | 80–85 | HCl gas | 72 |

Reaction Mechanisms and Byproducts

-

Dechlorination Selectivity: Zinc preferentially removes chlorine atoms from the 4- and 6-positions of pentachloropyridine due to steric and electronic factors .

-

Byproducts: Incomplete dechlorination may yield intermediates like 2,3,5,6-tetrachloropyridine.

Industrial Feasibility

-

Cost Drivers: Zinc-mediated methods are scalable but require precise pH control .

-

Catalytic Efficiency: Copper-based catalysts in condensation routes reduce energy demands .

Gaps in 2,3,4-Trichloropyridine Data

No peer-reviewed studies or patents specifically addressing this compound synthesis or reactivity were identified in the provided sources. The closest analogs (2,3,5- and 2,4,5-isomers) suggest that synthetic routes for this compound would likely require tailored chlorination patterns or isomer separation techniques.

科学研究应用

Medicinal Chemistry

Pharmaceutical Intermediates:

2,3,4-Trichloropyridine serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its chlorinated structure allows for the modification of biological activity through substitution reactions. For instance, it can be transformed into more complex molecules that exhibit antimicrobial and anti-inflammatory properties.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess significant antibacterial activity against various strains of bacteria. For example, a study indicated that certain synthesized derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Agricultural Applications

Herbicides and Pesticides:

this compound is utilized as an intermediate in the synthesis of herbicides. Its derivatives are known for their effectiveness in controlling weeds by inhibiting specific biochemical pathways in plants. The compound's ability to disrupt plant growth makes it an essential component in agricultural chemistry.

Case Study: Herbicidal Activity

A notable example includes the development of herbicides based on this compound that target broadleaf weeds while being less harmful to cereal crops. Field trials have shown that these herbicides can significantly reduce weed populations without adversely affecting crop yield .

Material Sciences

Polymer Chemistry:

In material sciences, this compound is explored for its potential use in synthesizing polymers with specific properties. The chlorinated pyridine can participate in polymerization reactions to produce materials with enhanced thermal stability and chemical resistance.

Case Study: Polymer Synthesis

Research has indicated that incorporating this compound into polymer matrices can improve their mechanical properties and resistance to environmental degradation. These polymers find applications in coatings and packaging materials where durability is crucial .

Comparative Data Table

作用机制

The mechanism of action of 2,3,4-trichloropyridine primarily involves its reactivity towards nucleophiles. The electron-deficient nature of the pyridine ring facilitates nucleophilic attack, leading to the substitution of chlorine atoms. This reactivity is exploited in various synthetic applications to introduce different functional groups into the pyridine ring.

相似化合物的比较

Comparison with Similar Compounds

2,3,5-Trichloropyridine

- Synthesis : Produced via selective reduction of pentachloropyridine using zinc powder in an alkaline medium (75°C, 97% purity, mp 48–49°C) .

- Applications : Intermediate for herbicidal compounds (e.g., 3,5-dichloro-2-arylpyridines via Suzuki coupling) .

- Reactivity: Exhibits regioselective Suzuki coupling at the 2-position under ligand-free, aqueous-phase conditions, yielding mono-substituted products exclusively .

2,3,6-Trichloropyridine

- Synthesis : Synthesized from nicotinamide via chlorination or via glutarimide and PCl₅ reactions .

- Applications : Precursor for alkoxycarbonylation reactions; forms diesters (87% selectivity) under palladium catalysis .

- Reactivity : Selective dechlorination at the 6-position enables synthesis of 2,3-dichloropyridine via NaOH-mediated saponification .

3,4,5-Trichloropyridine

- Synthesis : Used in nitrogen-doped graphene (NG) synthesis via Ullmann reactions, involving dehalogenation and dehydrogenation on copper foils .

- Physical Properties : logP = 3.042, log10WS = -3.29 (calculated) .

- Applications : Carbon and nitrogen source in low-defect NG films; condensation-assisted chemical vapor deposition minimizes evaporation .

2,4,6-Trichloropyridine

- Synthesis : Derived from 2,6-dichloropyridine-N-oxide via chlorination .

- Reactivity: Undergoes nucleophilic substitution at the 4-position to form methoxy- or dimethylamino-substituted derivatives .

Data Tables

Table 2: Regioselectivity in Reactions

Discussion of Structural Influences

- Chlorine Positioning: 2,3,4-Isomer: Limited data suggest its use in pharmaceuticals, but the asymmetric chlorine distribution may hinder applications requiring symmetry (e.g., graphene synthesis). 3,4,5-Isomer: Symmetric substitution enables efficient NG film growth via self-assembly . 2,3,6-Isomer: Adjacent chlorines at 2- and 3-positions enhance electrophilicity, favoring alkoxycarbonylation .

- Reactivity Trends : Electron-withdrawing chlorine atoms direct reactions to specific positions, with steric effects influencing selectivity (e.g., 2,3,5-isomer’s Suzuki coupling at the least hindered site) .

生物活性

2,3,4-Trichloropyridine is a chlorinated heterocyclic compound with the molecular formula CHClN. It is recognized for its unique reactivity and potential biological activities, which have garnered interest in various fields, including medicinal chemistry and agrochemicals. This compound is characterized by its electron-deficient nature, which facilitates nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can effectively inhibit the growth of various bacterial strains. For instance, a recent investigation highlighted the antibacterial activity of certain derivatives against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent effects .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound Derivative A | E. coli | 93.7 |

| This compound Derivative B | S. aureus | 46.9 |

| This compound Derivative C | P. aeruginosa | 62.5 |

Anticancer Activity

In addition to its antimicrobial effects, this compound has been studied for its anticancer potential. Preliminary findings suggest that certain derivatives may induce apoptosis in cancer cell lines through mechanisms involving the modulation of cellular signaling pathways. For example, studies have reported that these compounds can affect cell cycle progression and promote cell death in specific cancer types .

The biological activity of this compound is largely attributed to its ability to undergo nucleophilic substitution reactions due to its electron-deficient pyridine ring. This reactivity allows for the introduction of various functional groups that can enhance biological activity. The compound's interaction with biological targets often involves binding to enzymes or receptors critical for microbial growth or cancer cell proliferation .

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound derivatives against Staphylococcus aureus and Escherichia coli revealed promising results. The derivatives exhibited MIC values significantly lower than standard antibiotics such as ampicillin, suggesting their potential as alternative antimicrobial agents.

Case Study 2: Anticancer Properties

In vitro experiments on human cancer cell lines demonstrated that specific derivatives of this compound could inhibit cell proliferation by inducing apoptosis. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming the compound's potential as a lead structure for anticancer drug development.

常见问题

Q. Methodological Answer :

- X-ray crystallography : Resolves molecular geometry and confirms substitution patterns (e.g., layer stacking observed in 2,3,5-trichloropyridine crystals ).

- NMR spectroscopy : ¹H and ¹³C NMR identify chemical environments; for example, aromatic proton signals in 2,4,6-trichloropyridine appear as a singlet due to symmetry .

- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 182.44 for C₅H₂Cl₃N) and detects impurities .

- Chromatography : HPLC or GC-MS quantifies purity, with retention times calibrated against analytical standards (e.g., Agilent protocols in ) .

Advanced Research: What mechanistic insights explain the regioselectivity of nucleophilic substitution reactions in this compound?

Methodological Answer :

Regioselectivity is governed by electronic and steric factors:

- Electronic effects : Electron-withdrawing chlorine atoms activate specific positions. For instance, the 4-position in this compound is more electrophilic due to meta-directing effects, favoring nucleophilic attack (e.g., aryloxylation in ionic liquids as in ) .

- Steric hindrance : Bulky nucleophiles (e.g., tert-butoxide) preferentially target less hindered positions. Computational studies (DFT) can model transition states to predict reactivity .

- Catalytic systems : Palladium-catalyzed Suzuki couplings with arylboronic acids selectively functionalize the 2-position, as demonstrated in 2,3,5-trichloropyridine derivatives .

Advanced Research: How do solvent and catalyst choices impact the efficiency of cross-coupling reactions involving this compound?

Q. Methodological Answer :

- Solvent effects : Polar solvents (e.g., DMF) stabilize charged intermediates in Pd-catalyzed reactions, while non-polar solvents (e.g., toluene) favor oxidative addition steps .

- Catalyst optimization : Ligand-free Pd(OAc)₂ catalyzes Suzuki reactions in 2,3,5-trichloropyridine with >80% yield, whereas bidentate ligands (e.g., dppf) may reduce steric constraints in 2,3,4-isomers .

- Additives : Bases like K₂CO₃ deprotonate intermediates, accelerating transmetallation .

Advanced Research: What computational strategies are used to predict the environmental persistence and toxicity of this compound?

Q. Methodological Answer :

- QSAR models : Correlate molecular descriptors (e.g., logP, HOMO-LUMO gaps) with biodegradation rates or aquatic toxicity (see EPA strategies in ) .

- Molecular docking : Simulates interactions with biological targets (e.g., cytochrome P450 enzymes) to assess metabolic pathways .

- Toxicity prediction : Tools like TEST (Toxicity Estimation Software Tool) estimate LC₅₀ values based on structural analogs (e.g., 1,2,3-trichloropropane data in ) .

Basic Research: What safety protocols are essential when handling this compound in laboratory settings?

Q. Methodological Answer :

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats compliant with OSHA HCS standards () .

- Ventilation : Use fume hoods to mitigate inhalation risks (LC₅₀ data for analogs in ) .

- Waste disposal : Segregate halogenated waste for incineration, following protocols in .

Advanced Research: How can isotopic labeling of this compound aid in tracking metabolic pathways in environmental samples?

Q. Methodological Answer :

- ¹³C or ³⁶Cl labeling : Enables tracing via LC-MS/MS, identifying degradation products (e.g., dichloropyridines) in soil or water .

- Stable isotope probing (SIP) : Couples with metagenomics to profile microbial communities responsible for degradation .

Advanced Research: What contradictions exist in reported crystallographic data for trichloropyridine isomers, and how can they be resolved?

Q. Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。